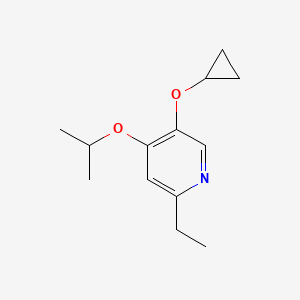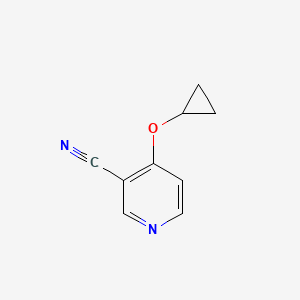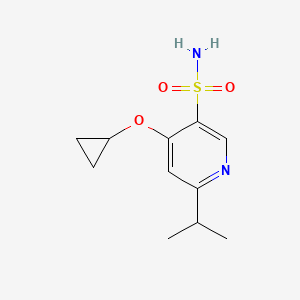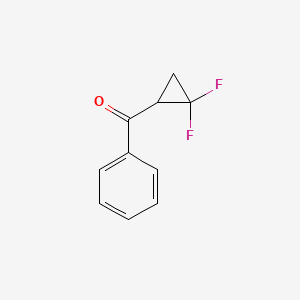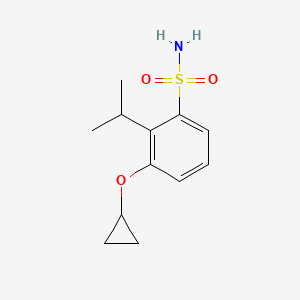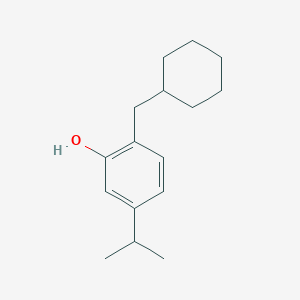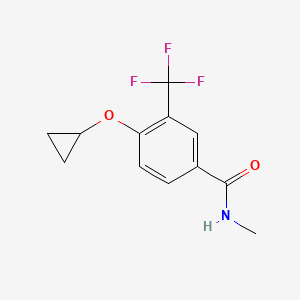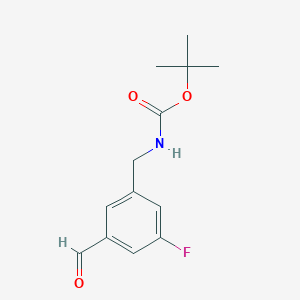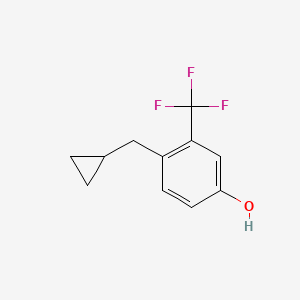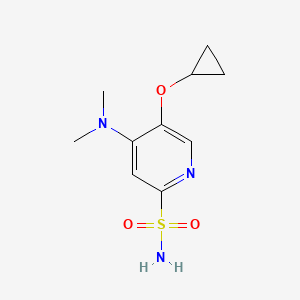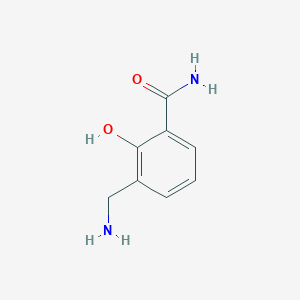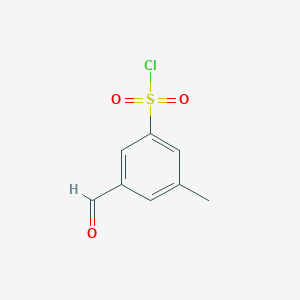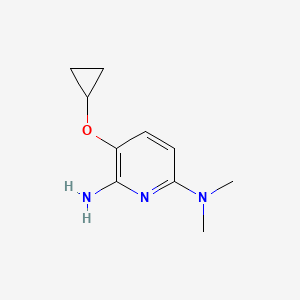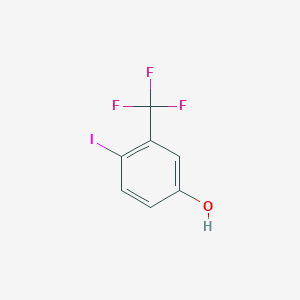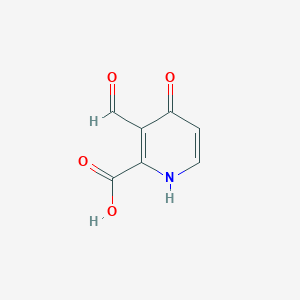
3-Formyl-4-hydroxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-hydroxypyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C7H5NO4. This compound is characterized by the presence of a formyl group at the 3-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-hydroxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-hydroxypyridine-2-carboxylic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination.
Major Products:
Oxidation: 3-Carboxy-4-hydroxypyridine-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-4-hydroxypyridine-2-carboxylic acid.
Substitution: 3-Formyl-4-chloropyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Formyl-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group at the 3-position, affecting its chemical properties and reactivity.
3-Formylpyridine-2-carboxylic acid: Lacks the hydroxyl group at the 4-position, altering its hydrogen bonding capabilities.
Uniqueness: 3-Formyl-4-hydroxypyridine-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5NO4 |
|---|---|
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
3-formyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-4-5(10)1-2-8-6(4)7(11)12/h1-3H,(H,8,10)(H,11,12) |
Clave InChI |
ZVFUGTFIIWPXEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


